molecular formula C14H20ClNO2 B2654057 Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride CAS No. 1388117-52-9

Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2654057
CAS No.: 1388117-52-9
M. Wt: 269.77
InChI Key: QZFACTLWRVMGHV-ZOWNYOTGSA-N
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Description

Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a piperidine ring attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Ethyl (S)-4-(piperidin-2-yl)benzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of the benzoate moiety.

Scientific Research Applications

Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride: This compound has a similar structure but with the piperidine ring attached at the 3-position of the benzoate moiety.

    Mthis compound: This compound differs by having a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFACTLWRVMGHV-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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